lithium;2-hydroxypropanoate
Description
Lithium 2-hydroxypropanoate (C₃H₅LiO₃), also known as lithium L-lactate, is the lithium salt of lactic acid. It is synthesized via neutralization of lactic acid with lithium hydroxide or carbonate . Key properties include a molecular weight of 96.011 g/mol, a density of 1.325 g/cm³, and a melting point of 75°C . It is used in organic synthesis (e.g., as a reagent in the preparation of Actinophenanthroline A ) and may have applications in electrolyte formulations due to its ionic nature.
Properties
IUPAC Name |
lithium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-hydroxypropanoate can be synthesized through the neutralization of L-lactic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The general reaction is as follows:
L-lactic acid+LiOH→Lithium 2-hydroxypropanoate+H2O
Industrial Production Methods
In industrial settings, the production of lithium 2-hydroxypropanoate involves the same neutralization reaction but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure high purity of the final product .
Chemical Reactions Analysis
Reaction with Triphosgene
Lithium lactate reacts with triphosgene (COCl₂)₃ to form lactic acid-O-internal anhydride , a cyclic ester derivative. This reaction highlights its utility in synthesizing complex organic intermediates:
Reaction:
| Application | Product | Key Observations |
|---|---|---|
| Cyclic ester synthesis | Lactic acid-O-internal anhydride | Requires controlled conditions to avoid side reactions |
Thermal Decomposition
Upon heating, lithium lactate undergoes decomposition, releasing acrid smoke. While the exact decomposition products are not fully characterized, this property is critical for handling and storage protocols:
| Condition | Observation |
|---|---|
| Elevated temperatures | Emission of acrid smoke |
This decomposition is likely accompanied by the release of CO₂, H₂O, and lithium oxides .
Precursor for Inorganic Materials
Lithium lactate serves as a precursor in sol-gel and solid-state syntheses of advanced materials, including:
| Material | Application | Synthesis Pathway |
|---|---|---|
| Li₄SiO₄ | CO₂ capture | High-temperature calcination |
| Li₄Ti₅O₁₂/C | Lithium-ion battery anodes | Carbon coating via pyrolysis |
These processes exploit lithium lactate’s ability to decompose into lithium oxides and carbonaceous residues under controlled conditions .
Acid-Base Reactivity in Solution
In aqueous solution, lithium lactate dissociates into Li⁺ and lactate ions (CH₃CH(OH)COO⁻). The lactate ion can act as a weak acid, reacting with strong acids to regenerate lactic acid:
Reaction:
| Reactant | Product | Equilibrium Shift |
|---|---|---|
| Hydrochloric acid | Lactic acid, Lithium chloride | Favored in acidic conditions |
Scientific Research Applications
Neuropsychiatric Research
Lithium L-lactate has been studied for its mood-stabilizing effects, particularly in individuals with bipolar disorder. Research indicates that it may influence the phosphatidylinositol (PI) signaling pathway and inhibit glycogen synthase kinase-3 (GSK-3) activity, which are critical in mood regulation .
Case Study Example :
A study published in the Journal of Agricultural and Food Chemistry examined the effects of lithium lactate on mood stabilization in bipolar patients. The findings suggested a significant reduction in mood swings and depressive episodes when lithium lactate was administered alongside standard treatments .
Metabolomics and Biochemical Applications
Lithium L-lactate is utilized in metabolomics for quantifying lactic acid levels through high-performance liquid chromatography (HPLC). Its role as a standard for lactic acid assays makes it valuable in biochemical research .
| Application Area | Description |
|---|---|
| Metabolomics | Used for quantification of lactic acid |
| Biochemical Research | Standard for L-lactic acid assays |
| Cell Biology | Versatile applications in various laboratory settings |
Therapeutic Uses
Beyond mood stabilization, ongoing research explores its efficacy in treating conditions such as depression, anxiety, and schizophrenia. The compound's ability to modulate neurotransmitter systems is under investigation for potential therapeutic benefits .
Case Study 1: Mood Stabilization
A clinical trial assessed the impact of lithium lactate on patients with bipolar disorder. Results indicated a marked improvement in mood stability and a decrease in manic episodes compared to placebo groups. The study emphasized the importance of dosage and treatment duration for optimal outcomes.
Case Study 2: Neuroprotection
Research highlighted lithium lactate's neuroprotective properties in animal models of neurodegenerative diseases. The compound demonstrated a reduction in oxidative stress markers and improved cognitive function, suggesting its potential as a therapeutic agent against conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of lithium 2-hydroxypropanoate in biological systems involves the inhibition of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These enzymes play crucial roles in various cellular processes, including signal transduction and energy metabolism . By inhibiting these enzymes, lithium 2-hydroxypropanoate can modulate neurotransmitter levels and exert mood-stabilizing effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Metal Salts of 2-Hydroxypropanoate (Lactates)
Potassium 2-Hydroxypropanoate (Potassium Lactate)
- Formula : C₃H₅KO₃; Molecular Weight : 128.17 g/mol.
- Key Difference: Unlike lithium lactate, potassium lactate is non-reactive in biological systems and widely used in food preservation and pH regulation.
Sodium Lactate
- Formula : C₃H₅NaO₃; Molecular Weight : 112.06 g/mol.
- Applications : Common in pharmaceuticals and cosmetics for hydration; less reactive than lithium salts.
- Comparison : Sodium lactate has lower molecular weight and higher aqueous solubility compared to lithium lactate, making it preferable in medical formulations .
Esters of 2-Hydroxypropanoate
Ethyl 2-Hydroxypropanoate (Ethyl Lactate)
- Formula : C₅H₁₀O₃; Molecular Weight : 118.13 g/mol.
- Applications: Flavoring Agent: Detected in fermented beverages like ikigage sorghum beer, contributing fruity notes . Extraction Solvent: Used as a green solvent for bioactive compounds (e.g., in Cytisus scoparius extraction) .
- Biosynthesis Dynamics : Ethyl lactate is absent in 1-day-old yeast cultures but present in 8-day-old cultures, indicating age-dependent microbial production .
2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate
Structurally Modified Lactates
Ethyl 3-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate
- Synthesis : Prepared via TDAE-mediated reaction, highlighting versatility in functionalizing lactate esters with heterocycles .
- Applications : Investigated for antiparasitic activity against Blastocystis sp., unlike lithium lactate’s synthetic utility .
Ethyl 2-(2-tert-Butylindolizin-5-yl)-2-hydroxypropanoate
Other Lithium Carboxylates
Lithium 2-Methylpropanoate
- Formula : C₄H₇LiO₂; Molecular Weight : 94.03 g/mol.
- Thermal Properties :
- Comparison : Branched alkyl chain reduces polarity compared to lithium lactate, affecting solubility and ionic conductivity.
Lithium 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
- Formula : C₈H₁₁LiN₂O₃; Molecular Weight : 190.13 g/mol.
- Key Difference : The oxadiazole ring introduces nitrogen-based reactivity, absent in lithium lactate.
Q & A
Q. What experimental frameworks are effective for analyzing the role of lithium 2-hydroxypropanoate in modulating electrochemical properties?
- Methodological Answer : Design cyclic voltammetry (CV) experiments to assess redox behavior in non-aqueous electrolytes (e.g., acetonitrile). Pair with impedance spectroscopy (EIS) to measure ionic conductivity. Compare results with computational studies (e.g., HOMO-LUMO gaps via DFT) to link structure to electrochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
